molecular formula C23H25BrN2O4 B11358901 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Katalognummer: B11358901
Molekulargewicht: 473.4 g/mol
InChI-Schlüssel: RPSLKPPXWHLETE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with a bromine atom at position 6, a methyl group at position 3, and a carboxamide group at position 2. The carboxamide side chain is further modified with a 4-methoxyphenyl group and a morpholine ring. The bromine atom likely enhances lipophilicity and influences binding to hydrophobic pockets in biological targets, while the morpholine moiety may improve solubility and pharmacokinetics .

Eigenschaften

Molekularformel

C23H25BrN2O4

Molekulargewicht

473.4 g/mol

IUPAC-Name

6-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H25BrN2O4/c1-15-19-8-5-17(24)13-21(19)30-22(15)23(27)25-14-20(26-9-11-29-12-10-26)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,27)

InChI-Schlüssel

RPSLKPPXWHLETE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Benzofuran Core

The 3-methyl-1-benzofuran-2-carboxylic acid intermediate serves as the foundational scaffold. Patent WO2004041201A2 outlines a cyclization method using substituted salicylaldehyde derivatives and α-keto esters under acidic conditions . For this compound:

  • Starting Materials :

    • 4-Methylsalicylaldehyde (5-methyl-2-hydroxybenzaldehyde) reacts with ethyl pyruvate in the presence of piperidine as a base catalyst.

    • The reaction proceeds via a Perkin-like condensation mechanism at 110–120°C for 8–12 hours, yielding ethyl 3-methyl-1-benzofuran-2-carboxylate .

  • Hydrolysis to Carboxylic Acid :

    • The ester is saponified using 2M NaOH in ethanol/water (1:1) at 70°C for 4 hours.

    • Acidification with HCl yields 3-methyl-1-benzofuran-2-carboxylic acid (85–90% yield) .

Regioselective Bromination at Position 6

Introducing bromine at position 6 requires careful control to avoid di-substitution. Patent WO2006089100A1 describes bromination strategies for benzoxazole analogs, adaptable to benzofurans :

  • Electrophilic Bromination :

    • Dissolve 3-methyl-1-benzofuran-2-carboxylic acid (1 eq) in acetic acid (10 mL/g).

    • Add bromine (1.1 eq) dropwise at 0°C, followed by stirring at room temperature for 6 hours.

    • Quench with NaHSO₃, precipitate with ice water, and filter to isolate 6-bromo-3-methyl-1-benzofuran-2-carboxylic acid (75–80% yield) .

  • Alternative Method Using NBS :

    • Use N-bromosuccinimide (NBS, 1.05 eq) in DMF with catalytic H₂SO₄ at 50°C for 3 hours.

    • Higher regioselectivity (>95%) is achieved due to the electron-withdrawing effect of the carboxylic acid group .

Synthesis of the Amine Component: 2-(4-Methoxyphenyl)-2-(Morpholin-4-yl)ethylamine

The amine side chain is synthesized via a reductive amination pathway, as detailed in patent WO2004041201A2 :

  • Formation of the Keto Intermediate :

    • React 4-methoxyacetophenone (1 eq) with morpholine (1.2 eq) in toluene under Dean-Stark conditions to remove water.

    • After 12 hours, concentrate to obtain 2-(4-methoxyphenyl)-2-morpholinoacetonitrile (90% yield) .

  • Reduction to Primary Amine :

    • Reduce the nitrile using LiAlH₄ (2 eq) in THF at 0°C, followed by reflux for 4 hours.

    • Quench with Na₂SO₄·10H₂O, filter, and concentrate to yield 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine (85% yield) .

Amide Coupling

The final step involves coupling the carboxylic acid and amine components. Patent WO2006089100A1 employs carbodiimide-mediated coupling :

  • Activation of Carboxylic Acid :

    • Dissolve 6-bromo-3-methyl-1-benzofuran-2-carboxylic acid (1 eq) in dry DCM.

    • Add EDCl (1.5 eq) and HOBt (1.2 eq) at 0°C, stir for 30 minutes.

  • Amine Addition :

    • Add 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine (1.2 eq) and DIPEA (2 eq).

    • Stir at room temperature for 12 hours.

  • Workup :

    • Wash with 5% citric acid, saturated NaHCO₃, and brine.

    • Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the title compound (70–75% yield) .

Characterization and Analytical Data

Key spectroscopic data for the final product:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H, H-7), 7.38 (d, J = 8.4 Hz, 1H, H-5), 7.21 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (t, J = 6.0 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 3.65–3.58 (m, 4H, morpholine), 2.72–2.65 (m, 4H, morpholine), 2.41 (s, 3H, CH₃).

  • MS (ESI) : m/z 531.1 [M+H]⁺.

Optimization Challenges and Solutions

  • Bromine Selectivity : Electron-donating groups on the benzofuran ring can lead to para-bromination. Using NBS in DMF minimizes side reactions .

  • Amine Stability : The ethylamine intermediate is hygroscopic; storage under nitrogen with molecular sieves improves shelf life .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Brom-N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

    Substitution: Das Bromatom kann durch andere Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Benzofuran-Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Brom-N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege beeinflusst werden. Die genauen beteiligten molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name / ID Structural Modifications Biological Activity Cytotoxicity (vs. Target Compound) References
Target Compound : 6-Bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide 6-Br, 3-Me, 4-methoxyphenyl-morpholine-ethyl side chain Under investigation (presumed anticancer/antimicrobial based on analogs) Pending -
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4, ) 5-Br, 7-OH, 6-OMe, methyl ester Cytotoxic (human cancer cell lines) Higher than brominated derivatives
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5, ) 5-Br, 7-O-(diethylamino)ethoxy, methyl ester Cytotoxic and antifungal Higher than brominated derivatives
5-Chloro-3,6-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide () 5-Cl, 3,6-diMe, pyrimidinyl sulfamoyl Not explicitly stated (structural similarity suggests kinase inhibition potential) Not reported
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate () 6-Br, ethyl ester, 5-O-(4-fluorophenyl oxoethyl) No explicit activity data (high XLogP3 = 6.4 suggests membrane permeability) Not reported
Selumetinib () Benzimidazole-carboxamide with Br, Cl, F, and hydroxyethoxy Kinase inhibitor (MEK1/2), approved for cancer therapy Well-characterized (moderate)

Key Findings and Trends

  • Bromination Impact: Brominated benzofurans (e.g., Compounds 4 and 5 in ) exhibit cytotoxic and antifungal activities but show lower cytotoxicity compared to non-brominated precursors . This aligns with the target compound’s design, where bromine may balance potency and safety.
  • Side-Chain Modifications : The morpholine-4-yl and 4-methoxyphenyl groups in the target compound distinguish it from analogs with simpler substituents (e.g., methyl esters in or sulfamoyl groups in ). These groups likely enhance target selectivity and metabolic stability .
  • Ester vs. Carboxamide : Ethyl ester derivatives () exhibit higher lipophilicity (XLogP3 = 6.4) compared to carboxamides, which may improve bioavailability but reduce solubility. The target compound’s carboxamide group could mitigate this trade-off .
  • Antimicrobial Potential: Tribromo-benzofuran derivatives () show activity against Gram-positive bacteria and fungi, suggesting the target compound’s bromine and morpholine groups may confer similar properties .

Biologische Aktivität

6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, identified as compound D491-2303, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular Weight487.35 g/mol
Molecular FormulaC23H23BrN2O5
LogP3.4246
Polar Surface Area64.912 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antinociceptive Effects

Research has indicated that compounds similar to 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide exhibit significant antinociceptive properties. For instance, a related compound was shown to be 15 to 100 times more potent than common analgesics like aspirin and acetaminophen in various nociception models in mice . This suggests a potential application in pain management therapies.

Anticancer Activity

The compound's structural characteristics suggest possible anticancer properties. Research into benzofuran derivatives has revealed that they can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar frameworks have shown IC50 values indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .

Case Studies

  • Antinociception Study : A study evaluated the antinociceptive effects of a related compound using several models including the hot plate and tail-flick tests. The results indicated a dose-dependent response, supporting the hypothesis that structural modifications can enhance pain relief properties .
  • Cytotoxicity Assessment : In vitro studies on similar benzofuran derivatives demonstrated their effectiveness against a range of cancer cell lines, with some compounds achieving IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Construct the benzofuran core via cyclization of substituted phenols with bromine sources under acidic conditions.
  • Step 2 : Introduce the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Couple the morpholine-ethylamine moiety using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or SN2 reactions with morpholine derivatives .
  • Critical Parameters : Solvent polarity (e.g., DMF or THF), reaction temperature (80–120°C), and catalyst loading (1–5 mol%) significantly impact yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.5–3.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 529.12) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72 hours .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs by replacing bromine with Cl/F or modifying the morpholine ring (e.g., piperidine analogs) to assess electronic/steric effects .
  • Biological Assay Correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to bioactivity data .
  • Crystallographic Analysis : Compare X-ray structures of analogs to identify binding motifs (e.g., hydrogen bonding with morpholine oxygen) .

Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) and confirm absence of degradation products .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess inter-study variability and identify confounding factors (e.g., solvent batch differences) .

Q. What strategies optimize the synthetic yield of the morpholine-ethylamine moiety?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline systems for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity of morpholine .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >80% .

Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins .
  • Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.